REACTION_CXSMILES
|
[F:1][C:2]([F:8])([CH2:6][NH2:7])[C:3]([OH:5])=[O:4].[C:9]1(=O)[O:14][C:12](=[O:13])[C:11]2=[CH:15][CH:16]=[CH:17][CH:18]=[C:10]12.C(N(CC)CC)C.O>C1(C)C=CC=CC=1>[O:13]=[C:12]1[C:11]2[C:10](=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:9](=[O:14])[N:7]1[CH2:6][C:2]([F:8])([F:1])[C:3]([OH:5])=[O:4]
|
Name
|
|
Quantity
|
7.08 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(CN)F
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
removed by a Dean-Stark trap
|
Type
|
CUSTOM
|
Details
|
was removed in vacuo at 30° C
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
was partitioned between ethyl acetate and ˜2N HCl (aq) with the aqueous phase
|
Type
|
EXTRACTION
|
Details
|
extracted a second time with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
Evaporation at 30° C. (in vacuo) of the combined organic phases that
|
Type
|
WASH
|
Details
|
had been washed with ˜2N HCl, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1N(C(C2=CC=CC=C12)=O)CC(C(=O)O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.74 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |